1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine
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Overview
Description
1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This compound, with its unique structure, has shown potential in various scientific research applications, including medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an aldehyde or ketone. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its ability to interact with various biomolecules.
Medicine: It has been investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
Pyrimido[1,2-a]benzimidazoles: These compounds have shown antiviral, antibacterial, and anticancer properties
Properties
IUPAC Name |
1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXERNBPXXNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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